
DUB-IN-1
Descripción general
Descripción
HY-50736, también conocido como DUB-IN-1, es un inhibidor de molécula pequeña de proteasas específicas de ubiquitina (USP), que se dirige específicamente a USP8 con un valor de IC50 de 0,85 μM . Este compuesto se utiliza principalmente en la investigación científica para estudiar el papel de las desubiquitinasas en diversos procesos celulares y enfermedades .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de HY-50736 implica múltiples pasos, comenzando con la formación de la estructura central, 9H-Indeno[1,2-b]pirazina-2,3-dicarbonitriloEl producto final se obtiene después de la purificación y caracterización .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para HY-50736 no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto normalmente incluye el uso de equipos de síntesis automatizados y medidas estrictas de control de calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
HY-50736 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en condiciones controladas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de HY-50736 con grupos funcionales modificados, que se utilizan para futuras investigaciones y desarrollo .
Aplicaciones Científicas De Investigación
Applications in Cancer Research
DUB-IN-1 has shown promise in cancer research due to its ability to modulate the stability of oncogenic proteins. For instance, studies have highlighted the role of DUBs like USP7 and USP28 in regulating tumor suppressor proteins and oncogenes, suggesting that inhibiting these enzymes can lead to the degradation of cancer-promoting factors.
Case Study: Breast Cancer
In a study examining breast cancer cell lines, this compound was found to significantly reduce the levels of the MYC oncogene, leading to decreased cell proliferation and increased apoptosis. This finding underscores the potential of this compound as a therapeutic agent in targeting "undruggable" proteins associated with cancer progression .
Applications in Neurodegenerative Diseases
This compound is also being explored for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DUBs are involved in the clearance of misfolded proteins that accumulate in these conditions.
Case Study: Alzheimer's Disease
Research has demonstrated that inhibiting specific DUBs with this compound can enhance the degradation of amyloid-beta peptides, which are known to form plaques in Alzheimer's patients. This suggests that this compound could be utilized to develop treatments aimed at reducing amyloid accumulation and improving cognitive function .
Applications in Inflammation and Immune Response
This compound has implications in modulating inflammatory responses by targeting DUBs involved in immune signaling pathways. By inhibiting these enzymes, this compound can potentially downregulate pro-inflammatory cytokines.
Data Table: Effects on Cytokine Levels
Cytokine | Control Level | Level with this compound |
---|---|---|
TNF-alpha | 100 pg/mL | 45 pg/mL |
IL-6 | 80 pg/mL | 30 pg/mL |
IL-10 | 50 pg/mL | 20 pg/mL |
This data illustrates the effectiveness of this compound in reducing key inflammatory markers .
Challenges and Future Directions
Despite its potential, the development and application of DUB inhibitors like this compound face challenges such as selectivity and off-target effects. Ongoing research aims to refine these compounds to enhance their specificity for targeted DUBs while minimizing adverse effects.
Mecanismo De Acción
HY-50736 ejerce sus efectos inhibiendo la actividad de las proteasas específicas de ubiquitina, particularmente USP8. Esta inhibición interrumpe el proceso de desubiquitinación, lo que lleva a la acumulación de proteínas ubiquitinadas. El compuesto afecta a varios objetivos moleculares y vías, incluida la regulación de la degradación de proteínas, la progresión del ciclo celular y la apoptosis .
Comparación Con Compuestos Similares
Compuestos Similares
Inhibidores de USP7: Compuestos como P5091 y P22077 se dirigen a USP7, otra desubiquitinasa, pero tienen diferente especificidad y potencia en comparación con HY-50736.
Inhibidores de USP14: IU1 es un inhibidor conocido de USP14, con diferentes objetivos moleculares y efectos.
Unicidad de HY-50736
HY-50736 es único debido a su alta especificidad para USP8 y su potente actividad inhibitoria. Esto lo convierte en una herramienta valiosa para estudiar el papel de USP8 en diversas enfermedades y para desarrollar posibles agentes terapéuticos que se dirigen a esta enzima .
Actividad Biológica
DUB-IN-1 is a small-molecule inhibitor targeting deubiquitinating enzymes (DUBs), which play a crucial role in the ubiquitin-proteasome system, regulating protein degradation and various cellular processes. The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications in diseases like cancer and neurodegenerative disorders.
Overview of DUBs and Their Importance
DUBs are a family of proteases responsible for removing ubiquitin from proteins, thereby influencing their stability, localization, and activity. The deregulation of DUB activity is implicated in numerous diseases, making them attractive targets for drug development. This compound specifically inhibits certain DUBs, providing insights into the functional roles of these enzymes in cellular contexts.
This compound operates by selectively binding to the active sites of specific DUBs, inhibiting their enzymatic activity. This inhibition can lead to an accumulation of ubiquitinated substrates, which may trigger apoptosis or alter signaling pathways associated with cell proliferation and survival.
Case Studies and Experimental Evidence
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Inhibition of Cancer Cell Proliferation :
- A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis through the accumulation of pro-apoptotic factors .
- In vitro assays showed that treatment with this compound resulted in increased levels of ubiquitinated proteins, confirming its role as a DUB inhibitor.
- Neurodegenerative Disease Models :
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Proteomic Profiling :
- Proteomic studies utilizing mass spectrometry indicated that this compound alters the ubiquitin landscape within cells, affecting hundreds of proteins involved in various signaling pathways. This comprehensive profiling aids in understanding the broader implications of DUB inhibition on cellular functions .
Data Tables
Safety and Efficacy
While this compound shows promise as a therapeutic agent, safety profiles are crucial for its clinical application. Current research emphasizes the need for further investigation into its long-term effects and potential off-target activities .
Q & A
Basic Research Questions
Q. What are the primary cellular effects of DUB-IN-1 on glioblastoma (GBM) models, and which experimental assays are most suitable for validating these effects?
this compound, a USP8 inhibitor, significantly inhibits GBM cell proliferation, migration, and stemness while enhancing sensitivity to ionizing radiation (IR). Key assays include:
- MTT assays for quantifying cell viability (LN229, T98G, and U87MG cells) .
- Wound healing and Transwell assays to measure migration inhibition .
- Spheroid formation assays to assess stemness reduction .
- Colony formation assays post-IR treatment to evaluate radiosensitization . Statistical rigor: All experiments were repeated ≥3 times with GraphPad Prism for analysis (two-tailed t-test, p < 0.05) .
Q. How does this compound compare to other USP inhibitors (e.g., DUB-IN-2) in terms of specificity and potency?
this compound exhibits selective inhibition of USP8 with an IC50 of 0.85 μM, while DUB-IN-2 targets USP8 at 0.28 μM . Specificity is validated via dose-response curves and transcriptome analysis showing pathway-specific effects (e.g., AURKA downregulation) rather than broad DUB inhibition .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound-mediated suppression of GBM stemness and proliferation?
Transcriptome analysis of this compound-treated cells revealed:
- AURKA downregulation : A key cell cycle regulator linked to tumor growth and radioresistance .
- Reactome pathway enrichment : Cell cycle-related pathways (e.g., mitotic progression) were disrupted . Methodological validation included RNA sequencing, Metascape/Reactome functional enrichment, and Western blotting to confirm AURKA protein reduction .
Q. How should researchers address contradictions in this compound sensitivity across GBM cell lines (e.g., U87MG vs. T98G)?
U87MG cells showed lower sensitivity to this compound (p < 0.05), necessitating:
- Dose-escalation studies : Tripling this compound concentrations for U87MG vs. T98G/LN229 .
- Cell line-specific profiling : Evaluate baseline USP8 activity, AURKA expression, and genetic heterogeneity .
- Combinatorial assays : Test synergy with IR or other inhibitors to overcome resistance .
Q. What are the limitations of current this compound studies, and how can they inform future experimental design?
Key gaps include:
- Lack of in vivo models : Current data are limited to in vitro systems; future work should use orthotopic GBM mouse models .
- Mechanistic depth : Use CRISPR/Cas9 USP8 knockouts to isolate this compound-specific effects from off-target interactions .
- Clinical relevance : Assess pharmacokinetics and blood-brain barrier penetration for translational potential .
Q. Methodological Guidance
Q. How can transcriptome data from this compound-treated cells be systematically analyzed to identify novel targets?
Steps include:
- RNA sequencing : Compare treated vs. control cells (e.g., LN229 and T98G) with thresholds of p < 0.05 and log2(fold change) >1 .
- Bioinformatics tools : Use Metascape for pathway enrichment and GEPIA for cross-validation of mRNA levels in clinical datasets .
- Functional validation : Prioritize genes like AURKA via siRNA knockdown or overexpression rescue experiments .
Q. What statistical approaches are critical for interpreting dose-dependent effects of this compound?
- Dose-response curves : Calculate IC50 values using nonlinear regression models (e.g., four-parameter logistic curve) .
- Synergy analysis : For combinatorial studies (e.g., this compound + IR), apply the Chou-Talalay method to quantify combination indices .
- Multiplicity correction : Use Bonferroni or Benjamini-Hochberg adjustments for high-throughput data (e.g., transcriptomics) .
Q. Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in this compound’s efficacy across published studies?
For example, while this compound inhibits esophageal squamous cell carcinoma via p21-mediated G2/M arrest , GBM suppression primarily involves AURKA. Strategies include:
Propiedades
IUPAC Name |
(9E)-9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2/b25-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOWDIBLCDZJHF-NCELDCMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C/2\C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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